molecular formula C17H30N4O6 B12578890 L-Seryl-L-prolyl-L-leucyl-L-alanine CAS No. 646507-19-9

L-Seryl-L-prolyl-L-leucyl-L-alanine

Cat. No.: B12578890
CAS No.: 646507-19-9
M. Wt: 386.4 g/mol
InChI Key: CDXVFGUTJZZHQC-CYDGBPFRSA-N
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Description

L-Seryl-L-prolyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: serine, proline, leucine, and alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for proline and serine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may involve automated synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target specific functional groups within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can yield modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-prolyl-L-leucyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic uses, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-alanine depends on its specific biological target. Peptides can interact with enzymes, receptors, and other proteins to exert their effects. The molecular targets and pathways involved may include:

    Enzyme inhibition: Binding to the active site of an enzyme to prevent its activity.

    Receptor binding: Interacting with cell surface receptors to modulate signaling pathways.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-prolyl-L-leucyl-L-glutamamide: Another tetrapeptide with similar structure but different amino acid sequence.

    L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: A pentapeptide with additional amino acids and different biological activities.

Uniqueness

L-Seryl-L-prolyl-L-leucyl-L-alanine is unique due to its specific amino acid sequence, which determines its chemical properties and biological activities. The presence of serine, proline, leucine, and alanine in this specific order imparts distinct characteristics that differentiate it from other peptides.

Properties

CAS No.

646507-19-9

Molecular Formula

C17H30N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H30N4O6/c1-9(2)7-12(14(23)19-10(3)17(26)27)20-15(24)13-5-4-6-21(13)16(25)11(18)8-22/h9-13,22H,4-8,18H2,1-3H3,(H,19,23)(H,20,24)(H,26,27)/t10-,11-,12-,13-/m0/s1

InChI Key

CDXVFGUTJZZHQC-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

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